molecular formula C18H24N6O B11037885 N-(4,6-dimethylpyrimidin-2-yl)-4-(3-methoxyphenyl)piperazine-1-carboximidamide

N-(4,6-dimethylpyrimidin-2-yl)-4-(3-methoxyphenyl)piperazine-1-carboximidamide

Cat. No.: B11037885
M. Wt: 340.4 g/mol
InChI Key: YVRODQRAHGBHPI-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(3-methoxyphenyl)piperazine-1-carboximidamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-4-(3-methoxyphenyl)piperazine-1-carboximidamide typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the piperazine ring: The pyrimidine intermediate is then reacted with a piperazine derivative under nucleophilic substitution conditions.

    Introduction of the carboximidamide group: This step involves the reaction of the piperazine intermediate with an appropriate isocyanate or carbodiimide reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-4-(3-methoxyphenyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(3-methoxyphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethylpyrimidin-2-yl)-4-phenylpiperazine-1-carboximidamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-(3-chlorophenyl)piperazine-1-carboximidamide
  • N-(4,6-dimethylpyrimidin-2-yl)-4-(3-fluorophenyl)piperazine-1-carboximidamide

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-4-(3-methoxyphenyl)piperazine-1-carboximidamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-(3-methoxyphenyl)piperazine-1-carboximidamide

InChI

InChI=1S/C18H24N6O/c1-13-11-14(2)21-18(20-13)22-17(19)24-9-7-23(8-10-24)15-5-4-6-16(12-15)25-3/h4-6,11-12H,7-10H2,1-3H3,(H2,19,20,21,22)

InChI Key

YVRODQRAHGBHPI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC(=CC=C3)OC)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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